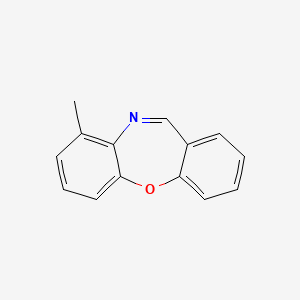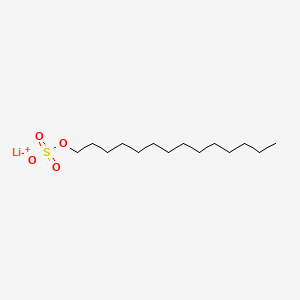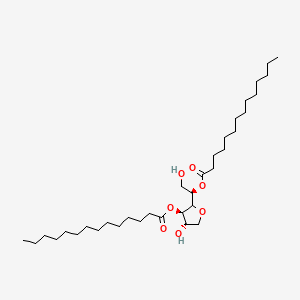
Sorbitan, ditetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a type of sorbitan ester, which are nonionic surfactants commonly used in various industrial applications. Sorbitan esters are derived from the dehydration of sorbitol and are known for their emulsifying properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sorbitan, ditetradecanoate is synthesized through the esterification of sorbitan with tetradecanoic acid (myristic acid). The reaction typically involves heating sorbitan and tetradecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out until the desired ester is formed, which can be confirmed by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Industrial Production Methods
In industrial settings, the production of sorbitan esters like this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous reactors and advanced separation techniques to isolate the product . The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Sorbitan, ditetradecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sorbitan moiety can be oxidized to form corresponding ketones or aldehydes.
Esterification and Transesterification: This compound can participate in further esterification or transesterification reactions with other fatty acids or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Esterification/Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used under reflux conditions.
Major Products
Hydrolysis: Sorbitan and tetradecanoic acid.
Oxidation: Corresponding ketones or aldehydes.
Esterification/Transesterification: New esters formed with different fatty acids or alcohols.
Applications De Recherche Scientifique
Sorbitan, ditetradecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifying agent in the preparation of emulsions and dispersions.
Biology: Employed in the formulation of biological assays and as a stabilizer for enzymes and proteins.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of drugs.
Industry: Widely used in cosmetics, food products, and personal care items as an emulsifier and stabilizer.
Mécanisme D'action
The primary mechanism of action of sorbitan, ditetradecanoate is its ability to reduce surface tension between different phases, thereby stabilizing emulsions. This is achieved through its amphiphilic structure, which contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions . The hydrophilic head interacts with water, while the hydrophobic tail interacts with oils and fats, allowing the formation of stable emulsions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sorbitan monostearate: Another sorbitan ester with a similar structure but derived from stearic acid.
Sorbitan monooleate: Derived from oleic acid, commonly used as an emulsifier in food and pharmaceuticals.
Sorbitan tristearate: Contains three stearic acid moieties, used in food and cosmetic applications.
Uniqueness
Sorbitan, ditetradecanoate is unique due to its specific fatty acid composition (tetradecanoic acid), which imparts distinct emulsifying properties. Its ability to form stable water-in-oil emulsions makes it particularly valuable in certain industrial applications .
Propriétés
Numéro CAS |
97889-88-8 |
|---|---|
Formule moléculaire |
C34H64O7 |
Poids moléculaire |
584.9 g/mol |
Nom IUPAC |
[(3R,4S)-4-hydroxy-2-[(1R)-2-hydroxy-1-tetradecanoyloxyethyl]oxolan-3-yl] tetradecanoate |
InChI |
InChI=1S/C34H64O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(37)40-30(27-35)34-33(29(36)28-39-34)41-32(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-36H,3-28H2,1-2H3/t29-,30+,33+,34?/m0/s1 |
Clé InChI |
RKLSGCIAVPVQQG-BXYXKYKCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](COC1[C@@H](CO)OC(=O)CCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



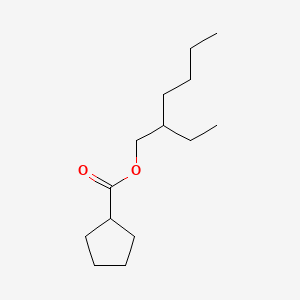
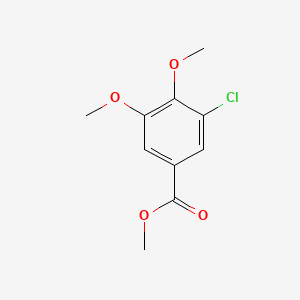
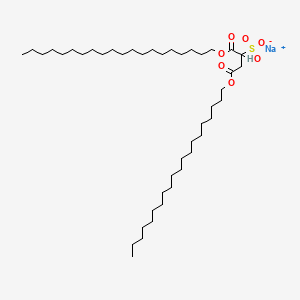
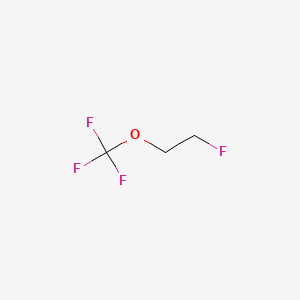

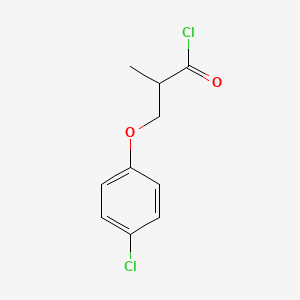
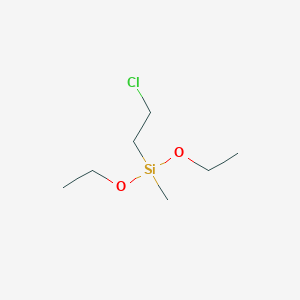

![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)

